6,7-Dimethoxyquinoline-4-carbonitrile
Description
6,7-Dimethoxyquinoline-4-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with methoxy groups at positions 6 and 7 and a cyano group at position 4. The compound’s methoxy and cyano substituents contribute to its electronic and steric properties, influencing solubility, reactivity, and binding interactions in biological systems.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6,7-dimethoxyquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-5-9-8(7-13)3-4-14-10(9)6-12(11)16-2/h3-6H,1-2H3 |
InChI Key |
CMSQCVJWOZVATG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions (e.g., 3- vs. 4-cyano) and functional groups (e.g., Cl, OH, anilino). These variations critically impact physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Electron Effects: The 4-cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the quinoline ring compared to 4-Cl or 4-OH analogs. This enhances electrophilic reactivity at adjacent positions .
- Planarity: Crystal data for 4-Cl-6,7-dimethoxyquinoline () reveals near-planar geometry, which may facilitate π-π stacking in protein binding pockets. The 4-CN analog likely adopts a similar conformation .
Research Findings and Implications
Positional Isomerism : The 3-CN vs. 4-CN configuration profoundly impacts kinase binding. While 3-CN analogs are validated EGFR inhibitors, 4-CN derivatives may target alternative residues or kinases, warranting further study .
Methoxy vs. Alkoxy Groups: 6,7-Dimethoxy substitution is common in bioactive quinolines, but replacing methoxy with larger alkoxy groups (e.g., ethoxy) can modulate steric effects and metabolic stability .
Functional Group Trade-offs : 4-OH analogs () exhibit higher solubility but lower metabolic stability compared to 4-CN or 4-Cl derivatives, suggesting a balance is needed for drug design .
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